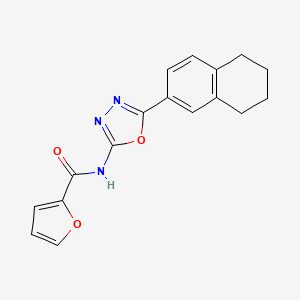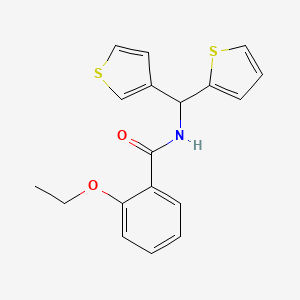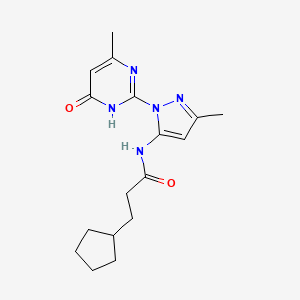
Ethyl 3-methyl-5-(5-methylisoxazole-3-carboxamido)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-methyl-5-(5-methylisoxazole-3-carboxamido)thiophene-2-carboxylate is a compound that falls within the broader category of thiazole derivatives. Thiazoles are a significant class of heterocyclic compounds that have garnered attention due to their prevalence in biologically active molecules and their utility in medicinal chemistry. The compound , while not directly synthesized or analyzed in the provided papers, shares structural similarities with various thiazole derivatives that have been studied for their chemical and physical properties, as well as their potential applications in pharmaceuticals.
Synthesis Analysis
The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. For instance, a one-pot synthesis method for functionalized ethyl 1,3-thiazole-5-carboxylates has been described using 2-chloro-1,3-dicarbonyl compounds with thioureas or thioamides in an ionic liquid . This method showcases the versatility of thiazole synthesis and the potential for creating a wide array of derivatives, including the one of interest, through modifications of the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often characterized using techniques such as X-ray crystallography, NMR, and mass spectrometry. For example, the crystal structure of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was determined to crystallize in the monoclinic system and featured intermolecular C-H...O interactions . Similarly, the molecular structure of Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate was elucidated using spectroscopic methods and confirmed by X-ray diffraction . These studies provide insights into the three-dimensional arrangement of atoms within the molecule and the types of interactions that stabilize the crystal structure.
Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions, leading to the formation of new compounds with potential pharmaceutical applications. For instance, the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate with benzoylacetonitrile led to the synthesis of pyrazoles, pyridazines, and pyrimidines . Additionally, the reactivity of ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate with different reagents resulted in the formation of various fused thiophene derivatives . These reactions highlight the chemical versatility of thiazole derivatives and their potential for generating a diverse array of biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are crucial for their potential applications. Photophysical properties, such as absorption and fluorescence, are particularly important for compounds that may serve as sensitizers in photochemical processes. For example, ethyl 3-phenylisothiazole-4-carboxylate and related compounds exhibited absorptions due to π→π* transitions and showed fluorescence, indicating their potential as singlet-oxygen sensitizers . Quantum chemical computations, such as density functional theory (DFT), are also employed to analyze the frontier molecular orbitals and molecular electrostatic potential, providing insights into the reactivity and interaction sites of the molecules [2, 8].
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques
A range of thiophene derivatives have been synthesized through various methods, including the Gewald reaction which allows for the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene. This showcases the compound's relevance in organic synthesis and potential utility in generating novel compounds with unique biological or chemical properties (Abaee & Cheraghi, 2013).
Biological and Pharmacological Activities
Antimicrobial and Antifungal Activities
Certain thiophene derivatives have demonstrated promising antimicrobial and antifungal effects against a range of pathogenic strains, highlighting their potential in the development of new antimicrobial agents. For example, novel cycloalkylthiophene-Schiff bases and their metal complexes have shown activity comparable to standard antibiotics against bacteria like Staphylococcus aureus and fungi such as Candida albicans (Altundas et al., 2010).
Anticancer Potential
The exploration of thiophene derivatives in cancer research has revealed compounds with significant antiproliferative activity. This suggests a potential for these molecules in the development of anticancer therapies, as evidenced by studies on novel thiophene and thienopyrimidine derivatives (Ghorab et al., 2013).
Anti-rheumatic Effects
Some thiophene derivatives have been investigated for their anti-rheumatic properties, demonstrating significant effects in models of arthritis. This indicates the potential utility of thiophene compounds in treating rheumatic diseases (Sherif & Hosny, 2014).
Material Science and Engineering Applications
Polymerization Catalysts
The synthesis of chromium complexes supported by thiophene-based ligands has been studied for their ability to catalyze the polymerization of ethylene, suggesting applications in material science and polymer engineering (Kreisel et al., 2006).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-4-18-13(17)11-7(2)5-10(20-11)14-12(16)9-6-8(3)19-15-9/h5-6H,4H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNHWTJIJPMJGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=NOC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2507188.png)
![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-methoxyethoxy)acetamide](/img/structure/B2507190.png)

![Ethyl 2'-amino-6'-ethyl-7'-methyl-1-(2-methylpropyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2507193.png)


![2-[1-[(2-Methylphenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2507197.png)
![2-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2507199.png)
![methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate](/img/structure/B2507200.png)
![2-[(4-Chlorophenyl)methyl]benzotriazole](/img/structure/B2507201.png)

![1-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2507204.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-isobutyloxalamide](/img/structure/B2507208.png)